molecular formula C12H21IN2O2 B13777569 (2-Furfurylcarbamoylmethyl)diethylmethylammonium iodide CAS No. 73664-17-2

(2-Furfurylcarbamoylmethyl)diethylmethylammonium iodide

Cat. No.: B13777569
CAS No.: 73664-17-2
M. Wt: 352.21 g/mol
InChI Key: LAPPWCIKLSXBPE-UHFFFAOYSA-N
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Description

(2-Furfurylcarbamoylmethyl)diethylmethylammonium iodide is a quaternary ammonium compound with a unique structure that includes a furfuryl group, a carbamoylmethyl group, and diethylmethylammonium iodide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Furfurylcarbamoylmethyl)diethylmethylammonium iodide typically involves the reaction of diethylmethylamine with furfuryl isocyanate, followed by quaternization with methyl iodide. The reaction conditions generally include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include acetonitrile or dichloromethane.

    Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:

    Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.

    Purification: The product is usually purified by recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Furfurylcarbamoylmethyl)diethylmethylammonium iodide can undergo various chemical reactions, including:

    Oxidation: The furfuryl group can be oxidized to form furoic acid.

    Reduction: The carbamoylmethyl group can be reduced to form the corresponding amine.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Furoic acid.

    Reduction: The corresponding amine.

    Substitution: Various substituted quaternary ammonium compounds.

Scientific Research Applications

(2-Furfurylcarbamoylmethyl)diethylmethylammonium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the production of ionic liquids and as a phase transfer catalyst.

Mechanism of Action

The mechanism of action of (2-Furfurylcarbamoylmethyl)diethylmethylammonium iodide involves its interaction with molecular targets through ionic and covalent bonding. The furfuryl group can participate in π-π interactions, while the quaternary ammonium group can interact with negatively charged sites on biomolecules. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Benzhydryloxyethyl)diethyl-methylammonium iodide: Similar structure but with a benzhydryloxy group instead of a furfuryl group.

    Diethylmethylammonium methanesulfonate: Similar quaternary ammonium structure but with a methanesulfonate group.

Uniqueness

(2-Furfurylcarbamoylmethyl)diethylmethylammonium iodide is unique due to its combination of a furfuryl group and a carbamoylmethyl group, which imparts distinct chemical and biological properties compared to other quaternary ammonium compounds.

Properties

CAS No.

73664-17-2

Molecular Formula

C12H21IN2O2

Molecular Weight

352.21 g/mol

IUPAC Name

diethyl-[2-(furan-2-ylmethylamino)-2-oxoethyl]-methylazanium;iodide

InChI

InChI=1S/C12H20N2O2.HI/c1-4-14(3,5-2)10-12(15)13-9-11-7-6-8-16-11;/h6-8H,4-5,9-10H2,1-3H3;1H

InChI Key

LAPPWCIKLSXBPE-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(CC)CC(=O)NCC1=CC=CO1.[I-]

Origin of Product

United States

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